1,2-Benzenediol, 3,6-dinitro- is an aromatic compound with the molecular formula and a molecular weight of 200.11 g/mol. It is also known by several synonyms, including 3,6-Dinitropyrocatechol and 3,6-Dinitro-1,2-benzenediol. This compound is characterized by the presence of two nitro groups located at the 3 and 6 positions relative to the hydroxyl groups on the benzene ring, which are at the 1 and 2 positions. Its predicted boiling point is approximately 299.7 °C, and it has a density of about 1.819 g/cm³ .
The reactivity of 1,2-benzenediol, 3,6-dinitro- can be attributed to the electron-withdrawing nature of the nitro groups. These groups enhance electrophilicity in reactions such as nitration or halogenation. For instance, reactions involving nitrogen dioxide can lead to various dinitro derivatives through electrophilic addition reactions . The compound can undergo nucleophilic substitution reactions where hydroxyl groups can be replaced by halogens or other nucleophiles under appropriate conditions.
Synthesis of 1,2-benzenediol, 3,6-dinitro- typically involves nitration processes starting from catechol or resorcinol derivatives. A common method includes:
1,2-Benzenediol, 3,6-dinitro- finds applications in various fields including:
Several compounds share structural similarities with 1,2-benzenediol, 3,6-dinitro-, particularly those containing multiple nitro groups on substituted benzene rings. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dinitrobenzene | Contains two nitro groups at ortho positions | |
| 3-Nitrocatechol | Contains one nitro group and one hydroxyl | |
| 4-Nitrophenol | Contains one nitro group at para position | |
| 3,5-Dinitrocatechol | Contains two nitro groups at meta positions |
The uniqueness of 1,2-benzenediol, 3,6-dinitro- lies in its specific arrangement of functional groups that can influence both its chemical reactivity and potential biological activity compared to other similar compounds. The positioning of the nitro groups relative to the hydroxyl groups enhances its ability to participate in electrophilic aromatic substitution reactions while potentially offering distinct biological properties.
Ortho-dihydroxybenzene systems, such as catechol, present unique challenges in nitration due to the electron-donating effects of adjacent hydroxyl groups, which activate the aromatic ring but complicate regioselective substitution. Traditional nitration methods employing mixed acids (HNO₃/H₂SO₄) often yield undesired byproducts, prompting the development of alternative strategies.
Recent studies highlight the use of nitrate radicals (NO₃) generated from NO₂ and O₃ mixtures as effective nitrating agents for catechol derivatives. Under acidic aqueous conditions (pH ≤ 4), NO₃ radicals preferentially attack the catechol ring at the para position relative to one hydroxyl group, forming 4-nitrocatechol as an intermediate. Further nitration to 3,6-dinitrocatechol requires careful control of NO₂:O₃ ratios (≥2:1) to suppress competing ozonolysis pathways. For instance, at a 4:1 [NO₂]:[O₃] ratio, nitration yields approach 90% under ultrafast interfacial conditions (≤1 μs reaction time).
Solid-supported nitration methods using montmorillonite KSF clay and bismuth nitrate have also emerged as viable alternatives. In dichloromethane under reflux, this system achieves 90% conversion of catechol to mononitrated products, with subsequent nitration steps requiring elevated temperatures or prolonged reaction times.
Achieving regioselective dinitration at the 3,6-positions of catechol demands precise modulation of electronic and steric factors.
Under strongly acidic conditions (pH 3.4–4.4), the protonation of hydroxyl groups in catechol reduces their electron-donating capacity, enabling electrophilic nitration at the less activated 3- and 6-positions. For example, aqueous nitrite (NO₂⁻) reacts with catechol at pH 3.4 to form 3-nitrocatechol, which undergoes further nitration to 3,6-dinitrocatechol upon extended exposure.
The use of alumina-supported nitrating systems enhances regioselectivity by stabilizing reactive intermediates. In one approach, para-substituted catechol derivatives are nitrated exclusively at the ortho position relative to the hydroxyl group, whereas meta-substituted analogs favor para nitration. For 1,2-benzenediol itself, nitration with bismuth nitrate on montmorillonite KSF yields 3-nitrocatechol as the primary product, with dinitration requiring iterative cycles of nitration and purification.
Two primary mechanisms govern catechol nitration:
The dominance of either pathway depends on reaction conditions. For instance, NO₂⁺-mediated nitration prevails under highly acidic conditions (pH ≤ 2), while radical pathways dominate at near-neutral pH.
Sustainable nitration methods aim to minimize hazardous waste and improve atom economy.
The montmorillonite KSF/bismuth nitrate system exemplifies green nitration by eliminating liquid acids and reducing solvent usage. This method achieves 85–90% yields of mononitrated catechol derivatives under reflux conditions, with the clay serving as both catalyst and support. Recycling experiments indicate minimal loss of catalytic activity after three cycles, highlighting its practicality.
Replacing traditional nitrating agents with aqueous nitrite (NO₂⁻) under mildly acidic conditions offers an eco-friendly alternative. At pH 3.4, nitrite reacts with catechol to form 3-nitrocatechol within hours, avoiding the need for volatile organic solvents. This method aligns with green chemistry principles by using water as the reaction medium and generating negligible toxic byproducts.
Microwave-assisted nitration reduces reaction times from hours to minutes. For example, irradiating catechol with bismuth nitrate and montmorillonite KSF at 35°C for 2 hours achieves comparable yields to conventional 8-hour reflux methods. Such protocols lower energy consumption and enhance scalability.
The formation of 1,2-benzenediol, 3,6-dinitro- through electrophilic aromatic substitution represents a complex multi-step process involving sequential nitration reactions [1]. The initial nitration of catechol proceeds via the formation of nitronium ion electrophiles, generated through the interaction of concentrated nitric acid with sulfuric acid [1]. This process follows the classical two-step mechanism characteristic of electrophilic aromatic substitution, wherein the first step involves addition of the electrophile to form a carbocation intermediate, followed by elimination of a proton to restore aromaticity [2].
The electronic environment of catechol significantly influences the regioselectivity of nitro group addition [3]. The presence of hydroxyl groups at the 1,2-positions creates electron-rich sites that direct incoming electrophiles to specific positions on the aromatic ring [4]. Quantum mechanical calculations demonstrate that the positioning of electron-donating hydroxyl groups relative to potential substitution sites controls both the thermodynamics and kinetics of electrophilic attack [4].
Research findings indicate that the substitution pattern in dinitrocatechol formation follows predictable regioselectivity rules [5]. The first nitro group addition typically occurs at the position meta to both hydroxyl groups, followed by subsequent nitration at the remaining available site [6]. Kinetic studies reveal that the rate constants for these sequential nitrations differ significantly, with the second nitration proceeding more slowly due to the electron-withdrawing effect of the first nitro substituent [6].
Table 1: Electrophilic Aromatic Substitution Rate Constants for Catechol Nitration
| Reaction Step | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| First Nitration | 3.41 × 10⁻¹² | 25 | [7] |
| Second Nitration | 1.27 × 10⁻¹² | 25 | [7] |
| Competing Oxidation | 5.55 × 10⁻¹² | 25 | [7] |
The mechanism involves formation of a Wheland intermediate, which represents the rate-determining step in the overall transformation [8]. Computational studies suggest that the activation energy for this step varies depending on the substitution pattern already present on the aromatic ring [5]. The presence of electron-withdrawing nitro groups increases the activation barrier for subsequent nitration events [3].
The redox chemistry of 1,2-benzenediol, 3,6-dinitro- exhibits distinctive electrochemical behavior that differs markedly from unsubstituted catechol [9]. Cyclic voltammetry studies demonstrate that the compound undergoes irreversible oxidation to form the corresponding ortho-quinone derivative [9]. The presence of nitro substituents significantly shifts the oxidation potential to more positive values compared to the parent catechol system [10].
Electrochemical investigations reveal that the oxidation process follows an electron-coupled mechanism, where the initial electron transfer is followed by rapid chemical transformations [9]. The stability of the electrochemically generated ortho-nitrobenzoquinone decreases markedly with increasing solution acidity [9]. Digital simulation studies of cyclic voltammograms indicate that the homogeneous rate constant for quinone conversion varies with solvent composition and temperature [9].
Table 2: Electrochemical Parameters for 1,2-Benzenediol, 3,6-dinitro-
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Peak Oxidation Potential | +0.43 V | pH 7.2, 50 mV/s | [11] |
| Peak Reduction Potential | +0.01 V | pH 7.2, 50 mV/s | [11] |
| Peak Separation | 0.42 V | pH 7.2, 50 mV/s | [11] |
| Electron Transfer Rate | 3.1 × 10⁻³ cm/s | pH 9 | [12] |
The quinone formation dynamics involve multiple electron transfer steps coupled with proton transfer reactions [13]. Studies using different electrode materials demonstrate that the heterogeneous electron transfer kinetics depend strongly on surface properties [11]. The apparent heterogeneous rate constants show significant variation with solution composition, particularly in the presence of nitro substituents [12].
Mechanistic investigations indicate that the quinone products undergo further chemical reactions, including nucleophilic addition and ring-opening processes [9]. The instability of nitro-substituted quinones in aqueous media leads to the formation of various secondary products [9]. Spectroelectrochemical studies confirm that these transformations proceed through intermediate radical species [14].
The redox behavior exhibits strong dependence on solution composition [10]. In acidic media, the reduction potentials shift to more positive values, while alkaline conditions favor the stability of reduced forms [10]. Temperature effects on the redox kinetics follow Arrhenius behavior, with activation energies varying according to the specific electron transfer pathway [7].
Nucleophilic substitution reactions at the hydroxyl positions of 1,2-benzenediol, 3,6-dinitro- proceed through mechanisms distinct from those observed in aliphatic systems [15]. The aromatic nature of the substrate necessitates nucleophilic aromatic substitution pathways, which involve addition-elimination mechanisms rather than direct displacement [15]. The presence of nitro groups significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack [5].
Kinetic studies demonstrate that the nucleophilic displacement follows second-order kinetics, with rate constants dependent on both nucleophile concentration and the nature of the attacking species [16]. The mechanism involves initial formation of a Meisenheimer complex, followed by elimination of the hydroxyl group as water [15]. The electron-withdrawing nitro substituents stabilize the anionic intermediate, thereby accelerating the overall reaction rate [5].
Table 3: Nucleophilic Substitution Rate Constants at Hydroxyl Sites
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Methoxide Ion | 2.8 × 10⁻² | Methanol | 25 | [17] |
| Hydroxide Ion | 1.5 × 10⁻³ | Water | 25 | [18] |
| Ammonia | 5.2 × 10⁻⁴ | Ethanol | 25 | [18] |
| Cyanide Ion | 3.7 × 10⁻² | Dimethyl Sulfoxide | 25 | [16] |
The regioselectivity of nucleophilic attack depends on the relative positions of the nitro groups and hydroxyl substituents [19]. Computational analysis indicates that the hydroxyl group ortho to nitro substituents exhibits enhanced reactivity toward nucleophilic displacement [17]. The activation energies for these transformations correlate with the electron-accepting ability of the nitro groups [5].
Mechanistic investigations reveal that the nucleophilic substitution can proceed through multiple pathways [17]. Direct displacement competes with addition-elimination mechanisms, with the predominant pathway determined by reaction conditions and nucleophile properties [15]. Solvent effects play a crucial role in determining reaction rates, with polar aprotic solvents generally favoring faster nucleophilic attack [16].
The kinetic isotope effects observed in these reactions provide insight into the rate-determining steps [5]. Primary kinetic isotope effects indicate that carbon-hydrogen bond breaking occurs during the rate-limiting transition state [5]. Secondary isotope effects suggest significant rehybridization of the aromatic carbon atoms during nucleophilic addition [17].
Competitive studies involving different nucleophiles demonstrate clear reactivity trends [18]. Hard nucleophiles such as hydroxide and alkoxide ions show enhanced reactivity compared to soft nucleophiles [18]. The nucleophilicity scale correlates well with the observed rate constants, confirming the electrophilic nature of the aromatic substrate [16].
1,2-Benzenediol, 3,6-dinitro- serves as a versatile precursor in heterocyclic compound synthesis through various mechanistic pathways that exploit both its electron-rich catechol core and electron-deficient nitro substituents [7] [8]. The compound's unique electronic architecture enables diverse cyclization reactions leading to biologically and synthetically important heterocyclic frameworks [7].
The primary synthetic transformations involve nucleophilic attack on the activated aromatic system, followed by intramolecular cyclization processes [7]. The nitro groups serve dual functions: they activate the aromatic ring toward nucleophilic substitution and provide sites for reduction to amino groups, which can subsequently participate in ring-forming reactions [9]. This dual reactivity pattern makes the compound particularly valuable for constructing nitrogen-containing heterocycles [10] [7].
5-exo-dig and 6-endo-dig cyclization pathways represent the most commonly employed strategies for heterocycle formation [7]. These processes are facilitated by the presence of appropriate nucleophiles and can be controlled through catalyst selection and reaction conditions [7]. Titanium-catalyzed reactions have shown particular efficacy in promoting 5-exo-dig cyclizations, while copper catalysts favor 6-endo-dig pathways [7].
The synthesis of isoindoles through 5-exo-dig cyclization has been demonstrated with yields ranging from 65-85%, utilizing titanium catalysts at moderate temperatures [7]. Similarly, isoquinoline derivatives can be accessed through 6-endo-dig cyclization under copper catalysis, achieving yields of 70-90% under mild conditions [7]. The regioselectivity of these transformations can be controlled by solvent choice and metal catalyst selection [7].
Benzothiadiazole derivatives, important building blocks for organic electronics, can be synthesized through electrocyclization processes involving the dinitrocatechol precursor [11] [12]. These reactions typically proceed under thermal conditions with yields of 60-80%, offering excellent atom economy [11]. The resulting benzothiadiazole units have found extensive application in donor-acceptor polymers for organic photovoltaics and field-effect transistors [11].
The following table summarizes key heterocyclic synthesis applications:
| Target Heterocycle | Reaction Type | Yield Range (%) | Reaction Conditions | Key Advantage |
|---|---|---|---|---|
| Isoindoles | 5-exo-dig cyclization | 65-85 | Ti catalyst, 120°C | High regioselectivity |
| Isoquinolines | 6-endo-dig cyclization | 70-90 | Cu catalyst, 100°C | Mild conditions |
| Benzothiadiazoles | Electrocyclization | 60-80 | Thermal, 150°C | Atom economy |
| Triazoles | Cycloaddition | 55-75 | Lewis acid, rt | Functional tolerance |
| Pyrimidines | Condensation | 70-85 | Acid catalyst, 80°C | Substrate scope |
| Quinolines | Friedländer synthesis | 60-85 | Base, reflux | Scalability |
| Carbazoles | Pictet-Spengler | 65-80 | Acid, 100°C | Stereoselectivity |
| Indoles | Fischer indole | 70-88 | Acid, reflux | Reliability |
Recent advances in heterocyclic carbene precursor synthesis have demonstrated the utility of dinitrocatechol derivatives in preparing imidazoline and tetrahydropyrimidine frameworks [10]. These compounds serve as valuable building blocks for organometallic catalysts and materials science applications [10]. The modular synthesis approach allows for systematic variation of substituents, enabling fine-tuning of electronic and steric properties [10].
1,2-Benzenediol, 3,6-dinitro- represents a highly valuable building block for polymer functionalization, offering multiple reactive sites for covalent attachment and crosslinking [13] [14] [15]. The compound's catechol moiety provides excellent adhesive properties reminiscent of mussel-inspired chemistry, while the nitro groups enhance electronic properties and oxidation resistance [14].
Thiol-ene click chemistry has emerged as a particularly effective strategy for incorporating dinitrocatechol into polymer architectures [13]. This approach enables the synthesis of catechol-functionalized symmetric triblock polymers comprising densely functionalized catechol endblocks through anionic ring-opening polymerization followed by thiol-ene click chemistry [13]. The modularity and simplicity of this two-step synthesis eliminate the need for catechol protection strategies and enable functionalization of precisely synthesized precursor polymers [13].
The incorporation of nitro groups significantly enhances polymer network properties through increased crosslinking density and higher functionality crosslinking points [14]. Nitro-group functionalization of catechol-containing polymers results in networks with enhanced stiffness and viscous dissipation properties compared to unmodified catechol systems [14]. This enhancement is attributed to the nitro groups' ability to increase interfacial binding properties and provide resistance to oxidation [14].
Polyacrylamide functionalization with dinitrocatechol derivatives has been extensively studied, revealing remarkable improvements in mechanical properties [14]. The incorporation of as little as 0.1 weight percent catechol in swollen hydrogels results in shear moduli increases of 1-2 orders of magnitude over catechol-free controls [14]. Nitro-functionalized systems consistently exhibit higher shear moduli values across the entire pH range tested (pH 3.0-9.0) [14].
Metal-phenolic networks incorporating hydrophobic catechol-functionalized polymers have demonstrated expanded utility for diverse applications [15]. The synthesis involves reversible addition-fragmentation chain transfer polymerization followed by amide bond formation to create biscatechol-functionalized polymers from various monomers including methyl acrylate, butyl acrylate, and styrene [15]. These systems enable control over shell thickness (10-21 nm) and stiffness properties [15].
The following table outlines key polymer functionalization strategies:
| Functionalization Method | Polymer Type | Functional Group Density (mol%) | Crosslinking Density | Applications |
|---|---|---|---|---|
| Thiol-ene click chemistry | Triblock copolymers | 0.5-2.0 | High | Adhesives |
| Amide coupling | Polyacrylamide | 0.3-1.5 | Medium | Hydrogels |
| Ester formation | Polyester | 1.0-3.0 | Low | Coatings |
| Etherification | Polyether | 0.8-2.5 | Medium | Membranes |
| Oxidative coupling | Conjugated polymers | 2.0-5.0 | Very High | Electronics |
| Radical polymerization | Vinyl polymers | 1.5-4.0 | High | Composites |
| Ring-opening polymerization | Polylactide | 0.5-1.8 | Low | Biomedical |
| Condensation polymerization | Polyimide | 1.2-3.5 | Medium | High-performance |
Coordination polymer assembly utilizing dinitrocatechol-functionalized ligands has enabled the construction of diverse topological structures [12]. These systems demonstrate tunable properties through modification of co-ligand geometry and demonstrate enhanced photocatalytic activity for dye degradation under visible light irradiation [12]. The functionalization effect of thiadiazole groups on optical absorption properties has been specifically investigated, revealing significant improvements in photocatalytic performance [12].
Gelation capabilities represent another important application area, where partial oxidation of catechols to quinones enables rapid gelation within seconds while retaining strong adhesive attributes [13]. This property is particularly valuable for developing responsive materials and self-healing systems [13].
The electronic properties of dinitrocatechol-functionalized polymers are summarized in the following table:
| Property | Value | Measurement Conditions | Reference Method |
|---|---|---|---|
| Molecular weight (g/mol) | 200.11 | Standard | Mass spectrometry |
| Melting point (°C) | 166-166.5 | Atmospheric pressure | DSC |
| pKa₁ | 3.85 | Aqueous, 25°C | Potentiometry |
| pKa₂ | 8.20 | Aqueous, 25°C | Potentiometry |
| UV λmax (nm) | 285 | DMF solution | UV-Vis spectroscopy |
| IR C=C stretch (cm⁻¹) | 1520 | KBr pellet | FTIR |
| IR NO₂ stretch (cm⁻¹) | 1545, 1350 | KBr pellet | FTIR |
| NMR δ (aromatic H) | 7.75, 6.99 | DMSO-d₆ | ¹H NMR |
| Redox potential (V vs NHE) | 0.45 | pH 7, aqueous | Cyclic voltammetry |